5-[benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the oxazole-carbonitrile family, characterized by a 1,3-oxazole core substituted at positions 2, 4, and 3. The structure includes a benzyl(methyl)amino group at position 5, a furan-2-yl moiety at position 2 (functionalized with a 2-methylphenoxymethyl chain), and a nitrile group at position 4.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17-8-6-7-11-21(17)28-16-19-12-13-22(29-19)23-26-20(14-25)24(30-23)27(2)15-18-9-4-3-5-10-18/h3-13H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWXZLRHXDFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[Benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 413.5 g/mol. Its structure includes several functional groups such as an oxazole ring, a furan moiety, and a carbonitrile group, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacteria and fungi. For instance, in vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar oxazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines, indicating that the target compound may share these properties due to its unique molecular structure .
- Enzyme Inhibition : Interaction studies reveal that this compound could inhibit specific enzymes and receptors, which is crucial for understanding its mechanism of action. Techniques such as molecular docking simulations have been employed to predict binding affinities and interactions with target proteins .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Oxazole Ring : This initial step is critical as it forms the backbone of the molecule.
- Introduction of the Furan Ring : The furan moiety is added subsequently, contributing to the compound's reactivity.
- Attachment of the Benzyl Group : Finally, the benzyl group is introduced along with the methylamino group to complete the structure.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into their potential applications:
These findings highlight the potential therapeutic applications of this compound in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole and furan compounds exhibit substantial antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Growth Inhibition (mm) |
|---|---|
| This compound | TBD |
| Amoxicillin | 30 (S. aureus), 27 (E. coli) |
The compound's structure may facilitate interactions with bacterial cell walls or metabolic pathways, making it a candidate for developing new antibiotics.
Anticancer Activity
Furan derivatives have been reported to possess anticancer properties. In vitro studies have highlighted that certain furan-based compounds demonstrated significant antiproliferative effects on human tumor cell lines. The mechanisms may involve modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Anticancer Screening
A comparative study assessed the anticancer activity of several furan derivatives, including those structurally related to the target compound. Findings revealed significant cytotoxic effects on cancer cell lines, indicating that modifications in structure could enhance efficacy.
Potential Therapeutic Applications
Given its structural complexity and biological activity, this compound shows promise in several therapeutic areas:
- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotics.
- Cancer Treatment : The anticancer properties suggest potential use in oncology, particularly in targeting specific cancer types.
- Antioxidant Applications : The furan moiety may contribute to antioxidant effects, useful in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Implications of Substituent Variations
- Electron-Withdrawing Groups (e.g., fluorine) : Increase metabolic stability and lipophilicity, as seen in .
- Methoxy Groups : Enhance solubility but may reduce membrane permeability due to polarity .
- Steric Effects: Ortho-substituents (e.g., 2-methylphenoxy in the target vs. 4-methoxyphenoxy in ) influence conformational flexibility and binding pocket interactions.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 5-[benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile?
Answer: The synthesis involves sequential reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or THF) enhance reactivity for oxazole ring formation and furan coupling .
- Temperature : Exothermic steps (e.g., cyclization) demand gradual heating (40–60°C) to avoid side products .
- Protecting groups : Benzyl and methyl groups on the amino moiety prevent undesired side reactions during intermediate steps .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates intermediates, while recrystallization improves final product purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., benzyl(methyl)amino group at C5, furan linkage at C2) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]) and fragments (e.g., loss of –CN or furan-OCH groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., replacing 2-methylphenoxy with 4-fluorophenyl alters receptor binding) .
- Assay standardization : Use uniform protocols (e.g., fixed IC determination methods for enzyme inhibition) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .
Q. Table 1: Biological Activity of Structural Analogs
| Compound Modification | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 2-Methylphenoxy → 4-Fluorophenyl | Kinase A | 12 ± 1.5 | |
| Benzyl → 4-Methylbenzyl | Kinase B | 85 ± 6.2 |
Q. What experimental and computational approaches elucidate reaction mechanisms in its synthesis?
Answer:
- Isotopic labeling : O-tracing in oxazole formation identifies nucleophilic attack pathways .
- Kinetic studies : Monitor intermediate accumulation (e.g., via in-situ IR) to determine rate-limiting steps .
- DFT calculations : Model transition states (e.g., [3,3]-sigmatropic rearrangements in furan coupling) .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute the furan-OCH group with thiophene-SCH to reduce oxidative metabolism .
- Prodrug strategies : Introduce ester moieties at the carbonitrile group for controlled release .
- Microsomal assays : Test hepatic clearance using human liver microsomes (HLMs) to prioritize stable analogs .
Methodological Guidelines
- Controlled atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., Grignard reagent additions) .
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw simulations) .
- Collaborative workflows : Integrate synthetic chemistry with computational modeling (e.g., Gaussian for QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
